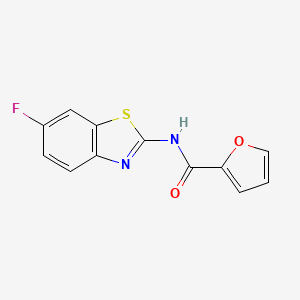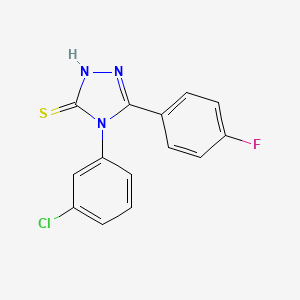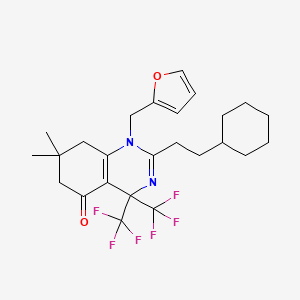![molecular formula C25H29N2O2P B11497068 4-[(diphenylphosphoryl)(morpholin-4-yl)methyl]-N,N-dimethylaniline](/img/structure/B11497068.png)
4-[(diphenylphosphoryl)(morpholin-4-yl)methyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Diphenylphosphoryl)(morpholin-4-yl)methyl]-N,N-dimethylaniline is a complex organic compound with a molecular formula of C25H29N2O2P
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(diphenylphosphoryl)(morpholin-4-yl)methyl]-N,N-dimethylaniline typically involves a multi-step process. One common method includes the reaction of diphenylphosphine oxide with morpholine and N,N-dimethylaniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(Diphenylphosphoryl)(morpholin-4-yl)methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the original phosphine .
Scientific Research Applications
4-[(Diphenylphosphoryl)(morpholin-4-yl)methyl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-[(diphenylphosphoryl)(morpholin-4-yl)methyl]-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Diphenylphosphoryl)(2-furyl)methyl]morpholin-4-ium
- (2,4-Di-morpholin-4-yl-phenyl)-methyl-diphenyl-phosphonium, iodide
- 5-(Morpholin-4-yl)-1,2,3-thiadiazoles
Uniqueness
4-[(Diphenylphosphoryl)(morpholin-4-yl)methyl]-N,N-dimethylaniline is unique due to its combination of a morpholine ring, a diphenylphosphoryl group, and a dimethylaniline moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C25H29N2O2P |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-[diphenylphosphoryl(morpholin-4-yl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H29N2O2P/c1-26(2)22-15-13-21(14-16-22)25(27-17-19-29-20-18-27)30(28,23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-16,25H,17-20H2,1-2H3 |
InChI Key |
HHRKMOQOLSFOLO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(N2CCOCC2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Benzofuran-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}propan-1-one](/img/structure/B11496987.png)


![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethanone](/img/structure/B11497012.png)

![Acetamide, N-bicyclo[2.2.1]hept-2-ylmethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)-](/img/structure/B11497019.png)
![1-(1-Benzofuran-2-yl)-3-[(4-methoxyphenyl)amino]propan-1-one](/img/structure/B11497020.png)
![7-(azepan-1-yl)-3-benzyl-5-(thiophen-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11497022.png)

![N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide](/img/structure/B11497030.png)
![(4Z)-4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]-1-ethyl-6-(4-methylphenyl)-1,2,3,4-tetrahydropyridazin-3-one](/img/structure/B11497037.png)
![1-Propanone, 1-(5-methyl-2-furanyl)-3-[[4-(4-pyridinylcarbonyl)phenyl]amino]-](/img/structure/B11497051.png)
![Methyl 8-(4-chlorophenyl)-4-(2-methoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11497056.png)

